N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine
CAS No.:
Cat. No.: VC14523240
Molecular Formula: C16H17N3S
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3S |
|---|---|
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H17N3S/c1-2-6-14(12-7-4-3-5-8-12)19-15-13-9-10-20-16(13)18-11-17-15/h3-5,7-11,14H,2,6H2,1H3,(H,17,18,19) |
| Standard InChI Key | STOGHSNDAVOHPS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C1=CC=CC=C1)NC2=C3C=CSC3=NC=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound’s scaffold consists of a thieno[2,3-d]pyrimidine system fused at the 2,3-position of the thiophene ring and the 4-position of the pyrimidine ring. The 4-amine group is substituted with a 1-phenylbutyl chain, introducing both hydrophobic and stereoelectronic modifications. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine |
| Molecular Formula | |
| Molecular Weight | 283.4 g/mol |
| SMILES | CCCCC(C1=CC=CC=C1)NC2=C3C=CSC3=NC=N2 |
| InChIKey | STOGHSNDAVOHPS-UHFFFAOYSA-N |
The phenylbutyl substituent enhances lipophilicity compared to simpler alkylamine analogs, as evidenced by its higher molecular weight relative to N-[(1S)-1-phenylethyl]thieno[2,3-d]pyrimidin-4-amine (255.34 g/mol) . This modification likely influences membrane permeability and target binding kinetics, though experimental validation remains pending.
Stereochemical Considerations
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine can be conceptualized through a three-step sequence derived from established thienopyrimidine protocols :
-
Core Formation: Condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide yields thieno[2,3-d]pyrimidin-4-amine.
-
Chlorination: Treatment with phosphorus oxychloride (POCl) introduces a reactive chloride at the 4-position.
-
Nucleophilic Substitution: Reaction with 1-phenylbutylamine displaces the chloride, furnishing the target compound.
Optimized Reaction Conditions
Adapting methodologies from N-methylthieno[2,3-d]pyrimidin-4-amine synthesis , the final substitution step may employ polar aprotic solvents (e.g., i-PrOH) at elevated temperatures (80–100°C) to facilitate amine coupling . For instance, a reported protocol for N-allyl-6-bromothieno[2,3-d]pyrimidin-4-amine achieved 89% yield using allylamine in i-PrOH at 80°C for 24 hours . Applied to 1-phenylbutylamine, similar conditions could theoretically afford moderate-to-high yields, contingent on steric and electronic effects of the bulkier substituent.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound’s logP (calculated via XLogP3) is estimated at 3.7, indicating high lipophilicity due to the phenylbutyl group. Aqueous solubility is likely limited (<1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO) for biological assays. Thermal stability remains uncharacterized, but differential scanning calorimetry (DSC) of analogous thienopyrimidines reveals decomposition temperatures exceeding 200°C .
Spectroscopic Characterization
While experimental spectra for N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine are unavailable, key spectral features can be extrapolated:
-
NMR: Aromatic protons (δ 7.2–8.3 ppm), NH resonance (δ ~8.2 ppm), and aliphatic butyl chain signals (δ 0.9–1.7 ppm).
-
Mass Spectrometry: Molecular ion peak at m/z 283.4 with fragmentation patterns consistent with thienopyrimidine cleavage .
Biological Activities and Mechanistic Insights
Pharmacophore Alignment
Thienopyrimidines inhibit kinases (e.g., PI3K) and growth factor receptors by mimicking ATP’s purine motif . The 4-amine group in N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine may hydrogen-bond to kinase hinge regions, while the phenylbutyl chain could occupy hydrophobic pockets, enhancing selectivity .
Hypothetical Therapeutic Applications
-
Oncology: Analogous compounds (e.g., GDC-0941) inhibit PI3Kα with IC values <10 nM . Structural modifications here may tune isoform specificity.
-
Antimicrobial Action: Thienopyrimidines disrupt bacterial DNA gyrase; the phenylbutyl group could improve Gram-positive penetration.
-
Anti-inflammatory Effects: COX-2 inhibition has been reported for related derivatives, suggesting potential for NSAID development.
Challenges and Future Directions
Synthetic Optimization
Current routes lack empirical validation. Future work should:
-
Screen coupling reagents (e.g., HATU, EDCI) to improve substitution efficiency.
-
Explore asymmetric catalysis for enantioselective synthesis of chiral analogs.
Biological Profiling
Priority assays include:
-
Kinase inhibition panels (PI3K, EGFR, CDKs).
-
Cytotoxicity screening against NCI-60 cancer cell lines.
-
ADMET profiling to assess metabolic stability and toxicity.
Computational Modeling
Molecular dynamics simulations could predict binding modes to PI3K or COX-2, guiding lead optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume